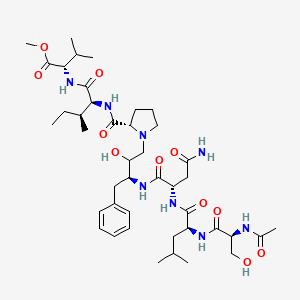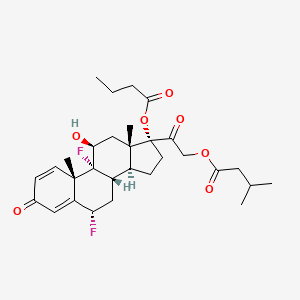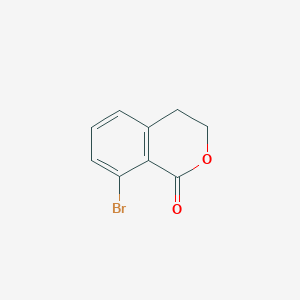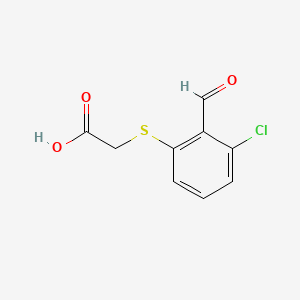
2-((3-Chloro-2-formylphenyl)thio)acetic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-Chloro-2-formylphenyl)thio)acetic Acid is an organic compound characterized by the presence of a chloro-substituted benzene ring, a formyl group, and a thioacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Chloro-2-formylphenyl)thio)acetic Acid typically involves the acylation of thiols. One common method is the reaction of 3-chloro-2-formylphenyl thiol with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to facilitate the acylation process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-((3-Chloro-2-formylphenyl)thio)acetic Acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can replace the chloro group under basic conditions.
Major Products
Oxidation: 2-((3-Chloro-2-carboxyphenyl)thio)acetic Acid.
Reduction: 2-((3-Chloro-2-hydroxymethylphenyl)thio)acetic Acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-((3-Chloro-2-formylphenyl)thio)acetic Acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-((3-Chloro-2-formylphenyl)thio)acetic Acid exerts its effects is primarily through its interaction with biological molecules. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chloro group can also participate in electrophilic aromatic substitution reactions, further modifying biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-((3-Bromo-2-formylphenyl)thio)acetic Acid: Similar structure but with a bromo substituent instead of chloro.
2-((3-Methyl-2-formylphenyl)thio)acetic Acid: Similar structure but with a methyl substituent instead of chloro.
Uniqueness
2-((3-Chloro-2-formylphenyl)thio)acetic Acid is unique due to the presence of the chloro substituent, which can influence its reactivity and interaction with biological molecules. The chloro group can enhance the compound’s electrophilicity, making it more reactive in certain chemical reactions compared to its bromo or methyl counterparts .
Propriétés
Formule moléculaire |
C9H7ClO3S |
|---|---|
Poids moléculaire |
230.67 g/mol |
Nom IUPAC |
2-(3-chloro-2-formylphenyl)sulfanylacetic acid |
InChI |
InChI=1S/C9H7ClO3S/c10-7-2-1-3-8(6(7)4-11)14-5-9(12)13/h1-4H,5H2,(H,12,13) |
Clé InChI |
NGHKEQMNYSFZSH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)C=O)SCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


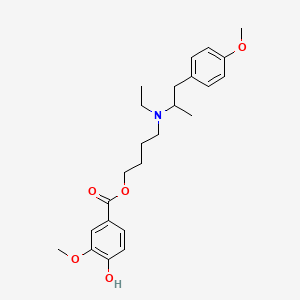
![2-[(2-Chlorophenyl)-beta-hydroxy-methyl]-4-[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]-3-oxobutanoic Acid Ethyl Ester](/img/structure/B13839371.png)
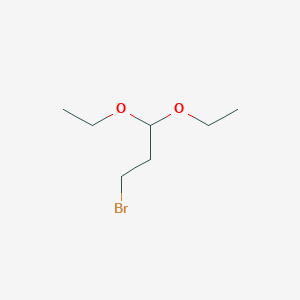
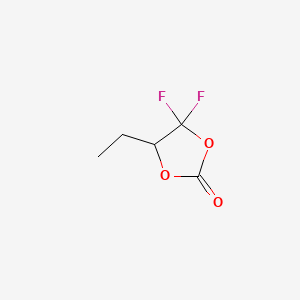
![N-[(2R)-1-[[(2S)-2-(cyclohexylamino)-3-phenylpropanoyl]amino]-3-(4-methoxyphenyl)-2-methyl-1-oxopropan-2-yl]benzamide](/img/structure/B13839395.png)
![sodium;2-[4-[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl]sulfanyl-5-(2,2-dimethylpropanoyloxymethoxycarbonyl)-3-methyl-2,3-dihydro-1H-pyrrol-2-yl]-3-hydroxybutanoate](/img/structure/B13839396.png)


